5-bromo-4-chloro-3-methyl-1H-indazole
Description
Properties
IUPAC Name |
5-bromo-4-chloro-3-methyl-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-4-7-6(12-11-4)3-2-5(9)8(7)10/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORINVRJZNHYSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=CC(=C2Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-chloro-3-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-4-chloroacetophenone with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the indazole core. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .
Chemical Reactions Analysis
Chemical Reactions of Indazole Derivatives
Indazole derivatives can participate in various chemical reactions, including:
-
Suzuki Cross-Coupling : Useful for introducing aryl groups onto the indazole core .
-
N-Alkylation : Introduction of alkyl groups onto the nitrogen atom of the indazole ring .
-
Halogenation : Introduction or modification of halogen substituents .
Potential Reactions for 5-Bromo-4-Chloro-3-Methyl-1H-Indazole
Given its structure, this compound could undergo reactions such as:
-
Cross-Coupling Reactions : To introduce additional aryl or heteroaryl groups.
-
Substitution Reactions : Replacement of halogen substituents with other functional groups.
Biological Activity of Indazole Derivatives
Indazoles are known for their diverse biological activities, including anticandidal and antitumor properties . The structural modifications of indazoles can significantly affect their biological activity. For instance, the 3-phenyl-1H-indazole scaffold has shown promising anticandidal activity .
Biological Activity Data
| Compound | Biological Activity | Reference |
|---|---|---|
| 3-Phenyl-1H-indazole derivatives | Anticandidal activity | |
| Indazole-3-amine derivatives | Antitumor activity |
Scientific Research Applications
Chemical Reactions
The compound can undergo several types of chemical reactions:
- Nucleophilic Substitution : The bromine and chlorine atoms can be replaced with other functional groups.
- Oxidation and Reduction : The compound can be oxidized or reduced to yield various derivatives.
- Coupling Reactions : Participates in reactions like Suzuki-Miyaura coupling to form more complex molecules.
Chemistry
In organic synthesis, 5-bromo-4-chloro-3-methyl-1H-indazole serves as a crucial intermediate for creating more complex molecules. Its ability to undergo various chemical reactions facilitates the development of novel compounds with potential biological activities.
Biology
The compound is studied for its potential as a pharmacophore in drug discovery. Research indicates that indazole derivatives can interact with specific molecular targets, leading to various biological effects:
- Antiviral Activity : Exhibits potential in inhibiting viral replication.
- Anticancer Properties : Demonstrates cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Associated with reduced inflammation in biological systems.
Medicine
This compound has shown promise in preclinical studies for therapeutic applications, particularly in the development of kinase inhibitors and other drugs targeting specific diseases. Its derivatives have been investigated for:
| Therapeutic Area | Potential Applications |
|---|---|
| Anticancer | Cytotoxic agents against cancer cell lines |
| Anti-inflammatory | Inhibitors of inflammatory pathways |
| Antimicrobial | Agents against bacterial infections |
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and its derivatives:
- Inhibition Studies : Research demonstrated that indazole derivatives could effectively inhibit inflammatory pathways, suggesting their potential use in anti-inflammatory drug development.
- Anticancer Activity : Studies indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
- Pharmacological Applications : The compound has been noted for its applications in synthesizing new pharmaceuticals due to favorable pharmacokinetic properties stemming from its unique structure.
Mechanism of Action
The mechanism of action of 5-bromo-4-chloro-3-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Positioning and Electronic Effects
5-Bromo-3-chloro-1H-indazole (CAS 36760-19-7)
- Structure : Bromine at position 5, chlorine at position 3.
- Properties : Boiling point predicted at 368.5°C, density 1.878 g/cm³.
- Comparison : The absence of a methyl group at position 3 and chlorine at position 4 reduces steric bulk compared to the target compound. The electron-withdrawing bromine and chlorine substituents likely enhance electrophilic reactivity, similar to the target compound .
5-Bromo-4-chloro-1H-indazole (CAS 1082041-90-4)
- Structure : Bromine at position 5, chlorine at position 4.
- Comparison : Missing the 3-methyl group, this compound has lower lipophilicity. The chlorine at position 4 may influence hydrogen bonding and intermolecular interactions differently than methyl at position 3 .
3-(1-(4-Iodobenzyl)-1H-imidazol-5-yl)-5-bromo-1H-indole (Compound 9)
- Structure : Bromine at position 5 on an indole core fused to an imidazole ring.
- Properties : Melting point >200°C; IR peaks at 1590–1650 cm⁻¹ (C=N stretching).
- Comparison: The indole backbone (vs. The bromine’s electronic effects are comparable, but the fused imidazole introduces additional π-π stacking capability .
Alkylation of Indazoles
- Example : 5-Bromo-1-ethyl-1H-indazole (Compound 3a) was synthesized via alkylation of 5-bromo-1H-indazole with ethyl bromide in DMF using Cs₂CO₃ (40% yield) .
- Relevance : A similar approach could be applied to introduce the 3-methyl group in the target compound, though steric hindrance from existing substituents may require optimized conditions.
Multi-Step Condensation
Physicochemical Properties
Key Observations :
- Halogen substituents (Br, Cl) increase molecular weight and reduce solubility in polar solvents.
Biological Activity
5-Bromo-4-chloro-3-methyl-1H-indazole is an indazole derivative that has garnered attention in scientific research due to its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and relevant case studies.
Target and Binding Affinity
Indazole derivatives, including this compound, are recognized for their ability to bind with high affinity to various receptors. This interaction can lead to a range of biological effects, including:
- Antiviral Activity : The compound has shown promise in inhibiting viral replication.
- Anticancer Properties : Research indicates that it may affect tumor growth.
- Anti-inflammatory Effects : It has been associated with reduced inflammation in biological systems.
Biochemical Pathways
The compound influences several biochemical pathways, which may explain its diverse biological activities. Notably, it has been reported to exhibit:
- Antioxidant Activity : This property is crucial for combating oxidative stress in cells.
- Antimicrobial and Antitubercular Effects : Demonstrating efficacy against various pathogens.
- Antidiabetic Activity : Potentially useful in managing blood glucose levels.
Summary of Biological Activities
The following table summarizes the key biological activities of this compound:
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
-
Anticancer Studies :
- A study demonstrated that this compound exhibited significant inhibition of HCT116 colon cancer cell growth, suggesting its potential as a therapeutic agent in oncology .
- Another investigation revealed its effectiveness as a PLK4 inhibitor with nanomolar IC50 values, indicating strong antiproliferative activity against cancer cell lines .
- Anti-inflammatory Research :
- Antimicrobial Activity :
Q & A
Basic: What are the recommended synthetic routes for 5-bromo-4-chloro-3-methyl-1H-indazole?
Answer:
The synthesis of this compound typically involves multi-step processes, including:
- Ring-closure reactions : Acid- or radical-mediated cyclization of substituted pyrimidines or pyrazoles (e.g., as described for similar indazole derivatives in , where 7-arylvinyl- and 7-arylethynyl-indazoles were synthesized via condensation reactions) .
- Functionalization of indazole precursors : Bromination and chlorination of pre-formed indazole scaffolds using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride. For example, highlights bromination strategies for related heterocycles.
- Purification : Column chromatography (silica gel) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the final product.
Basic: How can the purity and identity of synthesized this compound be validated?
Answer:
- Analytical Techniques :
- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic proton environments for bromo, chloro, and methyl groups) .
- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or HRMS for exact mass matching) .
- HPLC : Assess purity (>95% by area normalization under UV detection at 254 nm) .
- Elemental Analysis : Verify C, H, N, Br, and Cl content to confirm stoichiometry.
Advanced: How should researchers design enzymatic assays to evaluate the inhibitory activity of this compound against targets like α-glucosidase?
Answer:
- Assay Design :
- Substrate Selection : Use p-nitrophenyl-α-D-glucopyranoside (PNPG) as a chromogenic substrate. Hydrolysis by α-glucosidase releases p-nitrophenol, measurable at 405 nm .
- Inhibition Protocol : Pre-incubate the enzyme with varying concentrations of the compound (e.g., 0.1–100 µM) before adding the substrate. Include acarbose as a positive control.
- Data Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). demonstrates similar approaches for indazole derivatives .
- Antioxidant Testing : For DPPH radical scavenging assays, monitor absorbance decay at 517 nm upon compound addition (see Mphahlele et al., 2020, in ) .
Advanced: What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Answer:
- Iterative Validation :
- Re-evaluate Computational Models : Check force field parameters (e.g., in MOE or AutoDock) for compatibility with halogenated indazoles. highlights molecular docking practices .
- Experimental Replication : Test bioactivity under varied conditions (e.g., pH, temperature) to identify confounding factors.
- Structural Confirmation : Use X-ray crystallography (via SHELXL, as in ) to verify binding modes if discrepancies arise between docking poses and activity .
- Data Triangulation : Cross-reference results with orthogonal assays (e.g., SPR for binding affinity, ITC for thermodynamics).
Advanced: What crystallographic techniques are optimal for determining the molecular structure of this compound?
Answer:
- Data Collection :
- Refinement Strategies :
- Apply anisotropic displacement parameters for non-H atoms.
- Use the SQUEEZE tool in PLATON to model disordered solvent molecules.
- Validation : Check CIF files against IUCr standards (e.g., via CheckCIF) to ensure geometric accuracy. provides examples of indazole derivatives refined using similar protocols .
Advanced: How can researchers optimize the compound’s solubility and stability for in vitro studies?
Answer:
- Solubility Screening : Test in DMSO (primary stock) and dilute into aqueous buffers (e.g., PBS with 0.1% Tween-80). Monitor precipitation via dynamic light scattering (DLS).
- Stability Profiling :
- Co-solvent Systems : Explore cyclodextrin encapsulation or lipid-based carriers for hydrophobic indazoles.
Advanced: What are the best practices for analyzing halogen bonding interactions in crystal structures of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
